molecular formula C30H37ClN2O2 B1684079 W-54011 CAS No. 405098-33-1

W-54011

Número de catálogo B1684079
Número CAS: 405098-33-1
Peso molecular: 493.1 g/mol
Clave InChI: DVYASSBBADJRAS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

W-54011 is a potent and orally active non-peptide C5a receptor antagonist . It inhibits the binding of 125I-labeled C5a to human neutrophils with a Ki value of 2.2 nM .


Molecular Structure Analysis

The molecular formula of this compound is C30H37ClN2O2 . The structure of this compound involves a tetrahydronaphthalenyl carboxamide compound . The small molecule binds between transmembrane helices 3, 4, and 5, outside the helical bundle .


Chemical Reactions Analysis

This compound effectively inhibited C5a-induced intracellular Ca2+ mobilization in neutrophils of cynomolgus monkeys and gerbils but not mice, rats, guinea pigs, rabbits, and dogs . It also inhibited C5a-induced neutropenia in a dose-dependent manner in gerbils .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 493.1 g/mol . It is a potent, specific, and orally active C5a receptor antagonist .

Aplicaciones Científicas De Investigación

Antagonista del Receptor C5a

W-54011 es un antagonista del receptor C5a de alta afinidad . El receptor C5a es un componente clave del sistema del complemento, jugando un papel crucial en la respuesta inmune del cuerpo. Al actuar como un antagonista, this compound puede controlar la actividad biológica del receptor C5a .

Inhibición de Respuestas Inducidas por C5a

This compound ha demostrado inhibir la unión de 125 I-rhC5a a neutrófilos humanos con una K. i. de 2.2 nM . También inhibe la movilización de Ca 2+ intracelular inducida por C5a, la quimiotaxis y la generación de especies reactivas de oxígeno (ROS) .

Sin Actividad Agonista

Curiosamente, this compound no exhibe ninguna actividad agonista hasta 10 µM . Esto significa que no activa el receptor C5a, sino que bloquea su activación.

Prevención de la Neutrofilia Inducida por C5a

This compound ha demostrado prevenir la neutrofilia inducida por C5a en gerbos . La neutrofilia es una condición caracterizada por un bajo número de neutrófilos, un tipo de glóbulo blanco que es esencial para combatir infecciones.

Tratamiento del Daño Pulmonar y Edema Pulmonar

Los resultados han revelado que el pretratamiento con this compound alivió el daño pulmonar y el edema pulmonar . Esto sugiere que this compound podría usarse potencialmente en el tratamiento de afecciones pulmonares.

Reducción de la Inflamación y la Piroptosis Celular

Se ha encontrado que this compound reduce la inflamación y previene la piroptosis celular . La piroptosis es una forma de muerte celular programada que se asocia con respuestas inflamatorias.

Propiedades

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O2.ClH/c1-21(2)23-11-16-26(17-12-23)32(20-22-9-14-25(15-10-22)31(3)4)30(33)28-8-6-7-24-13-18-27(34-5)19-29(24)28;/h9-19,21,28H,6-8,20H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBJWRMNGCDKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)N(C)C)C(=O)C3CCCC4=C3C=C(C=C4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415509
Record name C5a Receptor Antagonist, W-54011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

405098-33-1
Record name C5a Receptor Antagonist, W-54011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-[(4-dimethylaminophenyl)methyl]-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide (29.9 g) in ethanol (300 mL) was added 4 mol/L-HCl/dioxane (17.5 mL) at 0° C. The precipitated white solid was collected by filtration and recrystallized from ethanol:water (2:3) to give N-[(4-dimethylaminophenyl)methyl]-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide hydrochloride ½ hydrate (24.1 g). melting point: 146.9° C.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C5a Receptor Antagonist, W-54011
Reactant of Route 2
C5a Receptor Antagonist, W-54011
Reactant of Route 3
Reactant of Route 3
C5a Receptor Antagonist, W-54011
Reactant of Route 4
C5a Receptor Antagonist, W-54011
Reactant of Route 5
C5a Receptor Antagonist, W-54011
Reactant of Route 6
Reactant of Route 6
C5a Receptor Antagonist, W-54011

Q & A

Q1: What is the mechanism of action of W-54011?

A: this compound is a potent and orally active non-peptide antagonist of the C5a receptor (C5aR) []. It binds to the C5aR on the surface of immune cells, such as neutrophils, preventing the binding of C5a, a potent pro-inflammatory molecule [, ]. By blocking C5a signaling, this compound inhibits various downstream effects like intracellular calcium mobilization, chemotaxis, and the generation of reactive oxygen species, ultimately leading to reduced inflammation [].

Q2: What is the impact of this compound on LPS-induced acute lung injury?

A: Studies show that this compound exhibits protective effects against LPS-induced acute lung injury (ALI) in rats []. Treatment with this compound was found to alleviate lung damage, reduce pulmonary edema, decrease inflammation, and prevent cell death, specifically through the inhibition of pyroptosis [].

Q3: Does this compound demonstrate species specificity in its activity?

A: Yes, this compound exhibits species specificity in its ability to inhibit C5a-induced intracellular calcium mobilization []. It effectively inhibits this process in neutrophils from cynomolgus monkeys and gerbils but not in mice, rats, guinea pigs, rabbits, or dogs [].

Q4: What is the role of this compound in allergic inflammation models?

A: Research suggests that this compound can suppress allergic inflammation, particularly in the context of asthma [, ]. In human lung tissue models, this compound effectively inhibited the C5a-induced production of cysteinyl-leukotrienes (CysLTs), key mediators in allergic inflammation [, ]. This suggests a potential therapeutic application of this compound in managing allergic inflammatory responses.

Q5: Are there any known in vivo efficacy studies of this compound?

A: Yes, oral administration of this compound effectively inhibited C5a-induced neutropenia in a dose-dependent manner in gerbils []. This demonstrates the in vivo efficacy of the compound and its potential for therapeutic development.

Q6: Has this compound been explored in the context of other diseases?

A: this compound has shown potential in preclinical studies for treating lupus nephritis []. In a mouse model of lupus, this compound treatment resulted in reduced proteinuria and improved renal function, similar to the effects observed with standard treatment and mesenchymal stem cell transplantation []. This suggests that this compound might be a potential therapeutic option for managing lupus nephritis by targeting C5a-mediated complement activation.

Q7: Does this compound impact cell viability at different concentrations?

A: While this compound demonstrates protective effects at certain concentrations, high concentrations of C5a, even in the presence of this compound, can induce apoptosis in murine kidney endothelial cells []. This effect is mediated through a C5aR/ROS/mitochondria-dependent pathway []. This finding highlights the importance of careful dose optimization in potential therapeutic applications of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.